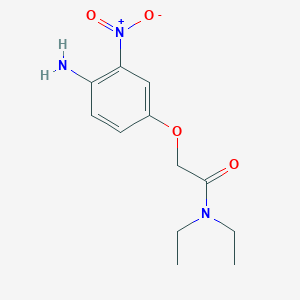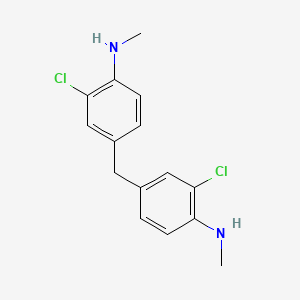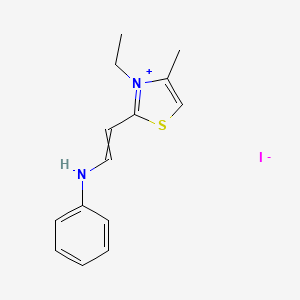
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method might include the Knoevenagel condensation reaction, where a cyanoacetic ester reacts with aldehydes or ketones in the presence of a base to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amino derivatives.
Substitution: Various substituted furan and thiophene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano group and the heterocyclic rings play crucial roles in its activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Lacks the thiophene ring, which might affect its chemical reactivity and applications.
Methyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate:
Methyl 2-cyano-3-(phenyl)prop-2-enoate: Contains a phenyl ring instead of furan or thiophene, resulting in different reactivity and applications.
Uniqueness
Methyl 2-cyano-3-(furan-2-yl)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and broaden its range of applications compared to compounds with only one type of ring.
Propiedades
Número CAS |
63186-05-0 |
|---|---|
Fórmula molecular |
C13H9NO3S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-(furan-2-yl)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H9NO3S/c1-16-13(15)9(8-14)12(10-4-2-6-17-10)11-5-3-7-18-11/h2-7H,1H3 |
Clave InChI |
CVPOUIRPXCMDPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C1=CC=CO1)C2=CC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


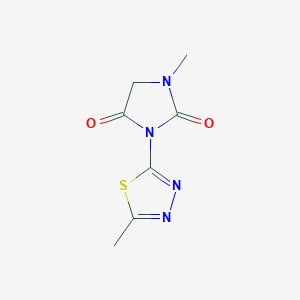
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
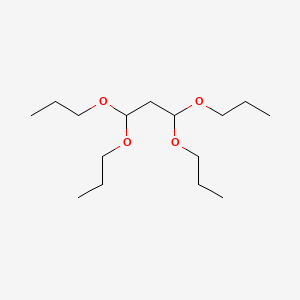

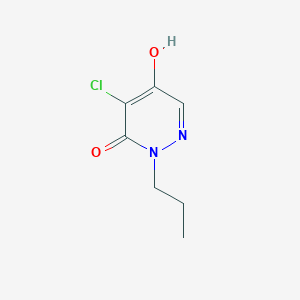
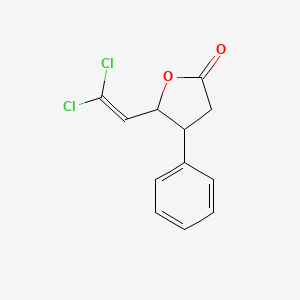
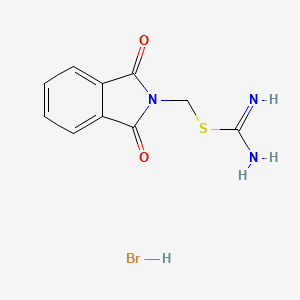

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
